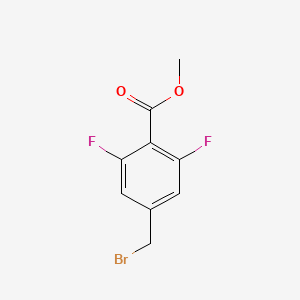

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate

Descripción general

Descripción

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups

Mecanismo De Acción

Target of Action

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is a chemical compound that primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves a free radical reaction . In this reaction, the compound loses a hydrogen atom at the benzylic position, which can be resonance stabilized . This results in the formation of a new bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction .

Análisis Bioquímico

Biochemical Properties

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate plays a crucial role in biochemical reactions, particularly in the synthesis of potential anti-HIV agents and as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . It interacts with various enzymes and proteins, facilitating these biochemical transformations. The ester group in this compound is slightly twisted out of the plane of the central aromatic ring, which may influence its reactivity and interactions with biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester group, which is slightly twisted out of the plane of the central aromatic ring, may play a role in its binding interactions and reactivity . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is stable under inert gas (nitrogen or argon) at 2-8°C

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Bromomethyl)-2,6-difluorobenzoate typically involves the bromination of methyl 2,6-difluorobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of 4-(Carboxymethyl)-2,6-difluorobenzoic acid.

Reduction: Formation of 4-(Hydroxymethyl)-2,6-difluorobenzyl alcohol.

Aplicaciones Científicas De Investigación

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential anti-HIV agents and aldose reductase inhibitors.

Organic Synthesis: It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Catalysis: It acts as a catalyst in the rearrangement of benzylthiothiazoline derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(Bromomethyl)benzoate

- Methyl 4-(Bromomethyl)-3-methoxybenzoate

- Methyl 2-bromobenzoate

Uniqueness

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is unique due to the presence of both bromomethyl and difluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. The difluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable intermediate in drug design and synthesis.

Actividad Biológica

Methyl 4-(bromomethyl)-2,6-difluorobenzoate (CAS No: 773134-11-5) is an organic compound characterized by a benzoate structure with bromomethyl and difluoro substituents. Its unique molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : CHBrFO

- Molecular Weight : 251.025 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 276.1 ± 40.0 °C at 760 mmHg

- Melting Point : 41-43 °C

- Flash Point : 120.8 ± 27.3 °C

Research indicates that this compound may exhibit its biological activity through interactions with various biological targets, including enzymes and receptors involved in disease pathways. The presence of fluorine atoms enhances metabolic stability and bioactivity, which are critical for therapeutic applications.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor in enzyme-catalyzed reactions, impacting metabolic pathways associated with diseases.

- Binding Affinity : Studies have shown that the compound can bind to specific enzymes, suggesting a role in modulating their activity.

Biological Activities

This compound has been evaluated for its potential therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been observed in various in vitro studies.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation in vitro |

| Anti-inflammatory | Reduces cytokine production in macrophages |

| Antimicrobial | Effective against Gram-positive bacteria |

Notable Research Findings

- A study published in Cell Chemical Biology highlighted the compound's potential as a selective inhibitor of PARP14, which plays a role in cancer progression .

- Another investigation into its binding affinity demonstrated significant inhibition of specific enzymes associated with inflammatory diseases .

Synthesis and Applications

This compound can be synthesized through various methods involving nucleophilic substitutions and cross-coupling reactions. Its applications extend beyond medicinal chemistry into fields such as materials science due to its unique chemical properties.

Synthesis Methods:

- Nucleophilic Substitution : Utilizing sodium methoxide for the introduction of the bromomethyl group.

- Cross-Coupling Reactions : Effective for late-stage modifications involving palladium catalysts.

Safety and Toxicity

The compound is classified as harmful by inhalation, skin contact, and ingestion. Safety measures should be taken when handling it, including the use of protective gear to prevent exposure .

Propiedades

IUPAC Name |

methyl 4-(bromomethyl)-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)8-6(11)2-5(4-10)3-7(8)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEKOTUJVAIWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.